(5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane
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Overview
Description
(5R,7R)-7-Methyl-1,6-dioxaspiro[45]decane is a spiro compound characterized by a unique bicyclic structure This compound features a spiro junction where two rings share a single atom, creating a rigid and stable framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane typically involves the formation of the spiro junction through cyclization reactions. One common method is the condensation of a diol with a ketone or aldehyde under acidic conditions, leading to the formation of the spiro compound. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production efficiency. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes
Scientific Research Applications
(5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and enzyme activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which (5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s rigid structure allows it to fit into specific binding sites, influencing biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: Shares a similar spiro structure but with different ring sizes.
Spiro[5.5]undecane derivatives: These compounds have varying functional groups attached to the spiro junction, altering their chemical properties.
Uniqueness
(5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane stands out due to its specific stereochemistry and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
75354-36-8 |
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Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(5R,7R)-7-methyl-1,6-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C9H16O2/c1-8-4-2-5-9(11-8)6-3-7-10-9/h8H,2-7H2,1H3/t8-,9-/m1/s1 |
InChI Key |
XNNASGSBOJGKAZ-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@]2(O1)CCCO2 |
Canonical SMILES |
CC1CCCC2(O1)CCCO2 |
Origin of Product |
United States |
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